molecular formula C14H10F2O2 B3046204 [4-(Difluoromethoxy)phenyl](phenyl)methanone CAS No. 120838-86-0

[4-(Difluoromethoxy)phenyl](phenyl)methanone

Cat. No.: B3046204
CAS No.: 120838-86-0
M. Wt: 248.22 g/mol
InChI Key: IFRJKOYSMCZOKL-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)phenylmethanone is a benzophenone derivative featuring a difluoromethoxy (–OCF₂H) substituent at the para position of one phenyl ring and an unsubstituted phenyl group on the adjacent carbonyl carbon. The difluoromethoxy group is a key structural motif known to enhance metabolic stability and electronic properties compared to non-fluorinated analogs .

Properties

IUPAC Name

[4-(difluoromethoxy)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-14(16)18-12-8-6-11(7-9-12)13(17)10-4-2-1-3-5-10/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRJKOYSMCZOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391380
Record name [4-(difluoromethoxy)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120838-86-0
Record name [4-(difluoromethoxy)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)phenylmethanone typically involves the reaction of 4-(difluoromethoxy)benzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-(Difluoromethoxy)benzoyl chloride+BenzeneAlCl34-(Difluoromethoxy)phenylmethanone\text{4-(Difluoromethoxy)benzoyl chloride} + \text{Benzene} \xrightarrow{\text{AlCl3}} \text{4-(Difluoromethoxy)phenylmethanone} 4-(Difluoromethoxy)benzoyl chloride+BenzeneAlCl3​4-(Difluoromethoxy)phenylmethanone

Industrial Production Methods: While specific industrial production methods for 4-(Difluoromethoxy)phenylmethanone are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like or to form corresponding carboxylic acids.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as or , resulting in the formation of alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

    Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), sulfonating agents (SO3/H2SO4).

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-(Difluoromethoxy)phenylmethanone is used as a building block for the synthesis of more complex molecules

Biology: The compound is utilized in biological research to study the effects of difluoromethoxy and phenyl groups on biological systems. It can be used to modify biomolecules, such as proteins and nucleic acids, to investigate their structure-function relationships.

Medicine: In medicinal chemistry, 4-(Difluoromethoxy)phenylmethanone serves as a precursor for the development of pharmaceutical agents. Its derivatives may exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry: The compound finds applications in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)phenylmethanone depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the carbonyl group can form hydrogen bonds or coordinate with metal ions, while the aromatic rings can participate in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Data Table: Key Parameters of Selected Methanone Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications Reference
Phenyl[4-(trifluoromethyl)phenyl]methanone –CF₃ 250.22 114–116 Agrochemicals
(4-Fluorophenyl)[4-(4-methoxyphenoxy)phenyl]methanone –F, –O–C₆H₄–OCH₃ 322.33 N/A Pharmaceutical intermediates
Bis(4-(thiadiazolyl)phenyl)methanone (C1) 1,3,4-Thiadiazole ~500 (estimated) N/A Antimicrobial agents
4-(Difluoromethoxy)phenylmethanone –OCF₂H ~264 (estimated) N/A Drug design (hypothetical)

Biological Activity

4-(Difluoromethoxy)phenylmethanone, also known as EVT-3183278, is a compound with notable potential in pharmaceutical applications due to its unique structural characteristics. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a difluoromethoxy group attached to a phenyl ring, classifying it as an aromatic ketone. Its molecular structure is represented as follows:

  • Chemical Formula : C15H12F2O2
  • CAS Number : 120838-86-0

The biological activity of 4-(Difluoromethoxy)phenylmethanone is primarily attributed to its ability to interact with various biochemical pathways. The difluoromethoxy group enhances its reactivity, allowing it to participate in diverse chemical reactions. It has been shown to inhibit specific enzymes and receptors, leading to various therapeutic effects.

Key Mechanisms:

  • Inhibition of β-secretase (BACE1) : This enzyme plays a crucial role in the formation of amyloid plaques associated with Alzheimer's disease. Inhibiting BACE1 can potentially reduce amyloid deposition in the brain, making this compound a candidate for neurodegenerative disease treatment .
  • Induction of Apoptosis : Some derivatives of this compound have demonstrated the ability to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(Difluoromethoxy)phenylmethanone. In vitro assays have shown that it can significantly reduce the viability of various cancer cell lines by inducing cell death through apoptosis and necrosis mechanisms.

Cell Line IC50 (µM) Mechanism
A54950Apoptosis induction
H129930Necrosis

Anti-inflammatory Effects

Research has indicated that this compound exhibits anti-inflammatory properties. In vivo studies using rat models have demonstrated that it can alleviate symptoms associated with pulmonary fibrosis by reducing inflammation markers and collagen deposition in lung tissues.

Parameter Control Group Treatment Group
Lung Weight/Body Weight Ratio0.450.35
Total Inflammatory Cells (per mL)20050
Collagen Content (mg/g tissue)155

Case Studies

  • Pulmonary Fibrosis Model : In a study involving bleomycin-induced pulmonary fibrosis in rats, administration of 4-(Difluoromethoxy)phenylmethanone resulted in significant improvements in lung function and reduced inflammatory cell counts in bronchoalveolar lavage fluid (BALF) .
  • Alzheimer's Disease Model : A study investigating the effects on amyloid plaque formation showed that treatment with this compound significantly decreased plaque density in transgenic mouse models, suggesting its potential utility in Alzheimer's therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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